6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately . This compound features a furo[3,2-b]pyridine backbone, which is known for its biological activity and utility in various chemical applications.
This compound can be classified as a heterocyclic organic compound due to the presence of multiple ring structures involving nitrogen and oxygen. It is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis, and applications .
The synthesis of 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine typically involves several critical steps:
The molecular structure of 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine can be represented using various structural formulas:
InChI=1S/C14H20BrNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Br
This data indicates the arrangement of atoms within the molecule, showcasing its complexity and potential reactivity .
The compound can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism by which 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine exerts its effects involves interactions with biological targets such as enzymes or receptors. The furo[3,2-b]pyridine core can interact with active sites in enzymes, potentially inhibiting their activity. Additionally, the presence of the tert-butyldimethylsilyloxy group may enhance the stability and bioavailability of the compound .
The physical properties of 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine include:
Chemical properties include:
The applications of 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2